molecular formula C27H34N2O7 B010654 Moexipril CAS No. 103775-10-6

Moexipril

Cat. No.: B010654
CAS No.: 103775-10-6
M. Wt: 498.6 g/mol
InChI Key: UWWDHYUMIORJTA-HSQYWUDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moexipril is a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension. As a prodrug, it is metabolized in the liver and gastrointestinal mucosa to its active metabolite, moexiprilat, which inhibits ACE, thereby reducing angiotensin II production and potentiating bradykinin . Key pharmacological characteristics include:

  • Mechanism: Inhibits ACE activity in plasma and tissues (e.g., lung, heart, kidney), leading to vasodilation and reduced aldosterone secretion .
  • Pharmacokinetics:
    • Bioavailability: ~13% (fasting state); significantly reduced by food intake .
    • Half-life: Moexiprilat has a terminal half-life of ~30 hours, enabling once-daily dosing .
    • Excretion: Primarily renal (7% as moexiprilat) and fecal (52% as moexiprilat) .
  • Clinical Efficacy: Reduces systolic/diastolic blood pressure by 12.2/9.9 mmHg in hypertensive postmenopausal women, comparable to hydrochlorothiazide (HCTZ) and atenolol .
  • Safety: Common side effects include cough, dizziness, and headache; contraindicated in pregnancy due to fetal toxicity .

Preparation Methods

Synthetic Pathways for Moexipril

Core Isoquinoline Intermediate Synthesis

The synthesis begins with the preparation of (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid. Source outlines a route starting from ethyl indole-2-carboxylate, which undergoes:

  • Mannich reaction with formaldehyde and dimethylamine to form a β-carboline intermediate.

  • Catalytic hydrogenation (H₂, Pd-C, 30 bar) to reduce the indole ring to a tetrahydroisoquinoline structure.

  • Methoxy group installation via nucleophilic aromatic substitution using methyl iodide and potassium carbonate.

Critical parameters include maintaining a reaction temperature below 60°C during hydrogenation to prevent epimerization .

Peptide Bond Formation

The isoquinoline intermediate is coupled with N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine using DCC (N,N'-dicyclohexylcarbodiimide) and 1-hydroxy-benzotriazole (HOBt) in ethyl acetate. This step achieves a 78–85% yield when conducted at 0–5°C to suppress racemization . The reaction mechanism involves:

  • Activation of the carboxylic acid group to form an O-acylisourea intermediate.

  • Nucleophilic attack by the alanine derivative’s amine group.

Table 1: Coupling Reaction Optimization

ConditionYield (%)Purity (%)Source
DCC/HOBt, 0°C8598.2
EDCl/HOAt, RT7295.4
T3P, -10°C8197.8

Stereochemical Control and Resolution

Chiral Auxiliary Approach

Patent WO2014202659A1 discloses a method using (S)-α-methylbenzylamine as a resolving agent:

  • The racemic mixture of this compound’s precursor is treated with (S)-α-methylbenzylamine in ethanol.

  • Diastereomeric salts are separated via fractional crystallization, achieving >99% enantiomeric excess (ee).

  • Acid hydrolysis recovers the desired (S,S,S)-configured product.

This method reduces reliance on chiral chromatography, cutting production costs by 40% compared to earlier techniques .

Enzymatic Resolution

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired (R)-enantiomer’s ethyl ester. Key advantages include:

  • Reaction conditions: pH 7.0, 25°C, 48 hours.

  • Yield: 92% ee for the (S)-enantiomer .

Final Esterification and Purification

Ethyl Ester Formation

The penultimate step involves esterifying the carboxylic acid group with ethanol using thionyl chloride (SOCl₂) as a catalyst:

  • Moexiprilat (free acid) is suspended in anhydrous ethanol.

  • SOCl₂ is added dropwise at -20°C to prevent side reactions.

  • The mixture is stirred for 12 hours, yielding this compound ethyl ester with 95% purity .

Critical Note : Excess SOCl₂ must be quenched with cold sodium bicarbonate to avoid sulfonation byproducts .

Crystallization Techniques

Final purification uses a solvent system of dioxane/water (4:1 v/v). Recrystallization at -20°C produces needle-shaped crystals with:

  • Melting point: 98–100°C.

  • Purity: >99.5% by HPLC .

Analytical Method Validation

Source developed an RP-HPLC method to assess synthesis quality:

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile phase : 70:30 sodium phosphate buffer (pH 3.0)/acetonitrile.

  • Detection : UV at 210 nm.

Table 2: Degradation Study Results

Condition% DegradationMain Impurity
Acidic (0.1N HCl)12.4This compound diketopiperazine
Oxidative (H₂O₂)8.7Sulfoxide derivative
Basic (0.1N NaOH)15.1De-esterified acid

This method confirms that the synthesis process minimizes degradation products to <2% under ICH-recommended storage conditions .

Industrial Scale-Up Challenges

Catalyst Recycling

Pd-C catalysts lose activity after 5 hydrogenation cycles, necessitating regeneration with nitric acid washes. Recent protocols use Rh-C catalysts, which maintain 90% activity after 10 cycles .

Solvent Recovery

Ethyl acetate accounts for 60% of solvent waste. Distillation towers with structured packing achieve 98% solvent recovery, reducing environmental impact .

Regulatory Considerations

The FDA mandates control of three critical impurities:

  • USP Related Compound A (des-ethyl this compound): ≤0.3%.

  • USP Related Compound B (diketopiperazine): ≤0.2%.

  • USP Related Compound C (sulfoxide): ≤0.15% .

Current synthesis protocols meet these thresholds through in-process checks at stages:

  • Post-coupling (HPLC purity ≥98%).

  • Post-crystallization (HPLC purity ≥99.5%) .

Chemical Reactions Analysis

Types of Reactions

Moexipril undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Moexipril has several scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of angiotensin-converting enzyme inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. Research also explores its potential benefits in preventing cardiovascular events and protecting renal function.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Moexipril exerts its effects by inhibiting the activity of angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. Additionally, this compound increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Pharmacokinetic and Structural Comparisons

Table 1: Pharmacokinetic Properties of Moexipril vs. Other ACE Inhibitors

Parameter This compound Captopril Ramipril Trandolapril
Prodrug Yes No Yes Yes
Active Metabolite Moexiprilat N/A Ramiprilat Trandolaprilat
Bioavailability 13–22% 70–75% 50–60% 70%
Half-life (Active) ~30 hours 2–3 hours 13–17 hours 16–24 hours
Food Interaction Significant ↓ Minimal Moderate ↓ Minimal
Dosing Frequency Once daily Twice daily Once daily Once daily

Sources:

Table 2: Molecular Docking Scores (Binding Affinity to ACE)

Drug Docking Score (kcal/mol) Key Binding Residues
This compound -5.59 GLN 281, LYS 511, TYR 520/523
Ramipril -10.64 GLU 384, TYR 523, HIS 353
Trandolapril -10.30 GLU 384, HIS 513, TYR 520
Perindopril -8.86 GLU 384, HIS 353, TYR 523

This compound’s lower docking score suggests weaker binding but better ADMET properties (e.g., lower toxicity risk) .

Clinical Efficacy Comparisons

This compound vs. Captopril

  • Blood Pressure Reduction : this compound (15 mg/day) reduced systolic BP by 9.8 mmHg vs. Captopril (50 mg/day) at 8.7 mmHg, with comparable diastolic reductions .
  • Tolerability : Both drugs showed similar adverse event rates, but this compound’s once-daily dosing improved patient compliance .

This compound vs. Verapamil (Calcium Channel Blocker)

  • Hypertension : this compound (15 mg/day) achieved equivalent diastolic BP reductions (-10 mmHg) to sustained-release verapamil (240 mg/day) over 24 weeks .

This compound vs. Hydrochlorothiazide (HCTZ)

  • Monotherapy: this compound (15 mg/day) reduced BP similarly to HCTZ (25 mg/day) in elderly patients (-10.5 vs. -8.7 mmHg diastolic) .
  • Combination Therapy: this compound + HCTZ (15/25 mg) reduced BP by -16.0 mmHg diastolic, outperforming monotherapies (-8.0 to -11.0 mmHg) .

Table 3: Adverse Event Profiles

Drug Common Side Effects Unique Risks
This compound Cough, dizziness, fatigue First-dose hypotension
Captopril Rash, taste disturbance Higher risk of hyperkalemia
Ramipril Angioedema, renal impairment Fetal toxicity
HCTZ Hypokalemia, hyperglycemia Electrolyte imbalances

Sources:

Special Populations

  • Renal/Hepatic Impairment : this compound requires dosage adjustments, similar to Trandolapril and Imidapril .
  • Postmenopausal Women: this compound’s efficacy is unaffected by hormonal changes, unlike HCTZ, which may exacerbate electrolyte imbalances .

Biological Activity

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. As a prodrug, it is converted into its active form, moexiprilat, which exhibits significant biological activity by inhibiting ACE, leading to decreased levels of angiotensin II and increased bradykinin. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions as an ACE inhibitor, which inhibits the conversion of angiotensin I to angiotensin II. The inhibition of ACE results in:

  • Decreased vasoconstriction : Lower levels of angiotensin II lead to vasodilation.
  • Increased plasma renin activity : This occurs due to reduced feedback inhibition.
  • Decreased aldosterone secretion : Resulting in natriuresis (increased sodium excretion) and diuresis (increased urine production).

Moexiprilat is approximately 1000 times more potent than this compound in inhibiting ACE activity .

Pharmacodynamics

The pharmacodynamic profile of this compound has been studied extensively. Key findings include:

  • Inhibition of ACE : Following oral administration, this compound significantly reduces plasma ACE activity and angiotensin II levels. For instance, a study showed that a dose of 10 mg/kg/day in spontaneously hypertensive rats resulted in an 98% inhibition of plasma ACE activity .
  • Duration of Action : The antihypertensive effects are sustained for up to 24 hours post-dose, with peak effects occurring between 3 to 6 hours after administration .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for its efficacy in managing hypertension. Below are key results from selected studies:

StudyDosage (mg)DurationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)Response Rate (%)
Strauss et al. (1994)7.5 - 308–12 weeks4 - 11 vs placebo4 - 11 vs placebo48% - 61%
Chrysant et al. (1997)3.75 - 30 + HCTZVariesMore effective than components aloneMore effective than components aloneNot specified
Chrysant et al. (1998)3.75/6.25 fixed combo12 weeks-7.6 vs placebo +0.2-7.6 vs placebo -3.9Not specified

These studies indicate that this compound effectively lowers both systolic and diastolic blood pressure compared to placebo and other antihypertensive agents.

Case Studies

  • Efficacy in Mild to Moderate Hypertension :
    A double-blind study involving patients with mild to moderate hypertension demonstrated that those receiving this compound showed a significant reduction in diastolic blood pressure from baseline over a 12-week period compared to placebo .
  • Combination Therapy :
    In patients with resistant hypertension, adding this compound to existing treatment regimens resulted in further reductions in blood pressure and improvements in left ventricular hypertrophy markers .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : Cough, dizziness, and elevated serum potassium levels.
  • Serious Adverse Effects : Rare instances of angioedema have been noted but were not life-threatening .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Moexipril in pharmaceutical formulations?

this compound can be quantified using UV spectrophotometry at 238 nm in phosphate buffer (pH 6.8), with linearity established in the range of 4–10 µg/mL . For higher sensitivity, reverse-phase HPLC or LC-MS/MS is preferred, especially for plasma samples, achieving detection limits as low as 0.5 ng/mL using solid-phase extraction . Compatibility testing of this compound with excipients (e.g., superdisintegrants) should include FTIR spectroscopy to rule out interactions .

Q. How should pharmacokinetic studies of this compound be designed to account for its prodrug conversion?

this compound’s active metabolite, Moexiprilat, accounts for >90% of its ACE inhibition. Studies must measure both compounds using validated LC-MS/MS methods . Fasting conditions are critical, as food reduces this compound’s bioavailability by 40–60% . Sampling intervals should extend beyond 24 hours to capture Moexiprilat’s terminal half-life (~30 hours) .

Q. What experimental protocols ensure reproducibility in formulating this compound tablets?

Tablet formulation requires:

  • Pre-formulation analysis : Solubility testing in water, methanol, and buffers to optimize dissolution .
  • Superdisintegrant screening : Cross-linked PVP and sodium starch glycolate are effective for rapid disintegration (<60 seconds) .
  • Stability testing : Accelerated studies at 40°C/75% RH to assess degradation under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s genotoxicity in preclinical models?

In silico predictions using QSAR models classify this compound as high-risk for genotoxicity due to diketopiperazine (DKP) derivatives . However, in vitro micronucleus assays and Ames tests are necessary to validate these findings. Discrepancies may arise from metabolite-specific effects (e.g., Moexiprilat vs. DKP), requiring metabolite profiling in toxicity studies .

Q. What methodological considerations are critical for studying this compound’s neuroprotective effects in cerebral ischemia models?

  • Dose optimization : 0.01–0.3 mg/kg in rodent models balances efficacy (infarct volume reduction) with hypotension risk .
  • Endpoint selection : Measure mitochondrial ROS generation (via DCFH-DA probes) and apoptosis markers (e.g., caspase-3) .
  • ACE-independent pathways : Use ACE knockout models to isolate this compound’s effects on bradykinin or nitric oxide pathways .

Q. How does this compound’s ACE inhibition profile differ across tissues, and how can this be experimentally validated?

Moexiprilat exhibits tissue-specific ACE inhibition, with higher potency in the aorta and kidney compared to plasma . Ex vivo assays (e.g., ACE activity in homogenized tissues) and autoradiography with labeled angiotensin I are recommended. Dose-response studies in hypertensive rats show 10 mg/kg/day achieves 70–80% inhibition in vascular tissues .

Q. What strategies mitigate confounding factors in clinical pharmacokinetic studies of this compound in renally impaired populations?

  • Dose adjustment : Reduce doses by 50% in patients with CrCl <40 mL/min due to prolonged Moexiprilat elimination (t½ increases 3–4×) .
  • Covariate analysis : Use population PK models to account for age, albuminuria, and concomitant diuretics .
  • Monitoring : Track serum potassium and creatinine weekly to avoid hyperkalemia and acute kidney injury .

Q. How can this compound’s dual ACE/ACE2 inhibition be leveraged in COVID-19-related lung injury research?

In vitro studies in HCC515 lung cells show this compound (10 µM) downregulates ACE2 expression, potentially reducing viral entry . Contrastingly, A549 cells show paradoxical ACE2 upregulation, highlighting cell-specific effects. Transcriptomic profiling (RNA-seq) and z-score analysis of LINCS L1000 data can identify off-target pathways (e.g., TGF-β signaling) .

Q. Methodological Guidelines

Q. How should researchers design experiments to validate this compound’s endothelial dysfunction reversal in hypertension models?

  • Animal models : Spontaneously hypertensive rats (SHR) or L-NAME-induced hypertension.
  • Endothelial function assays : Ex vivo aortic ring relaxation in response to acetylcholine (NO-dependent) .
  • Biomarkers : Plasma ADMA and endothelin-1 levels correlate with endothelial improvement .

Q. What statistical approaches are recommended for analyzing this compound’s antihypertensive efficacy in diverse populations?

  • Subgroup analysis : Stratify by race (Black vs. non-Black) due to differential renin-angiotensin system activity .
  • Mixed-effects models : Account for inter-individual variability in Moexiprilat clearance .
  • Meta-analysis : Pool data from trials using fixed-effects models to quantify this compound’s BP-lowering effect (mean reduction: 10–12 mmHg systolic) .

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWDHYUMIORJTA-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023330
Record name Moexipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moexipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L
Record name Moexipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moexipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103775-10-6, 109715-88-0
Record name Moexipril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103775-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moexipril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI-925
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moexipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOEXIPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT87C52TJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moexipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moexipril
Reactant of Route 2
Moexipril
Reactant of Route 3
Moexipril
Reactant of Route 4
Moexipril
Reactant of Route 5
Moexipril
Reactant of Route 6
Moexipril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.